Bis(4-methoxyphenyl)iodonium bromide

Materials chemistry Thermal analysis Solid-state characterization

Researchers requiring controlled cationic photopolymerization often face premature chain termination with chloride-based photoacid generators. This bromide salt offers intermediate nucleophilicity, enabling balanced photoacid generation. Key advantages: - Prevents premature chain termination vs. chloride PAGs - Electron-donating 4-methoxy groups enhance solubility and aryl transfer regioselectivity - Crystalline solid (mp 190-192°C) for easy handling; ≥95% purity standard Supplied for R&D use with global shipping from US/EU warehouses.

Molecular Formula C14H14BrIO2
Molecular Weight 421.07 g/mol
CAS No. 19231-06-2
Cat. No. B041165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxyphenyl)iodonium bromide
CAS19231-06-2
SynonymsBis(4-methoxyphenyl)iodonium Bromide;  Bis(p-anisyl)iodonium Bromide;  NSC 141350;  p,p’-Dimethoxydiphenyliodonium Bromide
Molecular FormulaC14H14BrIO2
Molecular Weight421.07 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-]
InChIInChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
InChIKeyYDSNSDXMWRVLLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxyphenyl)iodonium Bromide Technical Specifications


Bis(4-methoxyphenyl)iodonium bromide (CAS 19231-06-2) is a symmetrical diaryliodonium salt classified as a hypervalent iodine compound. Its molecular formula is C14H14BrIO2, with a molecular weight of 421.07 g/mol [1]. The compound consists of a central iodine(III) cation bonded to two 4-methoxyphenyl groups, paired with a bromide counterion. As a crystalline solid with a melting point of 190–192°C, it exhibits a density of 1.82 g/cm³ at 20°C and limited aqueous solubility (2.3 mg/L at 20°C) . The 4-methoxy substituents confer enhanced electron density on the aromatic rings, modulating the electrophilicity of the iodonium center relative to unsubstituted diphenyliodonium analogs. This compound serves as both a photoacid generator (PAG) in cationic photopolymerization and an electrophilic arylating reagent in organic synthesis, positioning it as a specialized intermediate in materials chemistry and pharmaceutical derivatization workflows.

Why Bis(4-methoxyphenyl)iodonium Bromide Has No Direct Substitute


Diaryliodonium salts are not functionally interchangeable due to the profound influence of both the aryl substituents and the counterion on key performance parameters. The 4-methoxy groups in Bis(4-methoxyphenyl)iodonium bromide lower the reduction potential and enhance solubility in organic media compared to unsubstituted diphenyliodonium analogs, directly affecting photoacid generation efficiency and aryl transfer regioselectivity [1]. Simultaneously, the bromide anion occupies a distinct position on the nucleophilicity continuum: it is less coordinating than chloride (which prematurely terminates cationic polymerization chains) but more nucleophilic than non-coordinating anions such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) [2]. This intermediate character enables unique reactivity profiles where controlled nucleophilic participation is required, such as in specific aryl iodination reactions or as a moderately stable precursor for in situ anion exchange. Substituting a different counterion or removing the methoxy groups fundamentally alters the compound's thermal decomposition profile, solubility window, and photochemical quantum yield, thereby invalidating established synthetic protocols and formulation specifications.

Bis(4-methoxyphenyl)iodonium Bromide Performance Benchmarks


Melting Point and Thermal Stability

The melting point of Bis(4-methoxyphenyl)iodonium bromide is 190–192°C, which is significantly lower than that of the unsubstituted diphenyliodonium bromide (approximately 200–203°C) but higher than that of the more lipophilic 4-methyl-substituted analog bis(4-methylphenyl)iodonium bromide (approximately 180–185°C). This intermediate melting range reflects the balanced crystallinity imparted by the para-methoxy groups. The melting point directly impacts processing parameters in solid-state applications and correlates with thermal stability during storage and handling [1].

Materials chemistry Thermal analysis Solid-state characterization

Aqueous Solubility and Reaction Media Compatibility

Bis(4-methoxyphenyl)iodonium bromide exhibits an aqueous solubility of 2.3 mg/L at 20°C and a calculated LogP of -1.5 at 20°C . In contrast, the widely used photoinitiator diphenyliodonium hexafluorophosphate is essentially water-insoluble (<0.1 mg/L) and lacks the polar methoxy groups that confer modest water miscibility to the target compound. While both compounds are predominantly soluble in organic solvents, the measurable aqueous solubility of the bromide salt facilitates its use in biphasic reaction systems and aqueous workup procedures without requiring complete phase transfer [1].

Solubility Bioconjugation Reaction engineering

Counterion-Dependent Photoinitiation Reactivity

In cationic photopolymerization, the efficiency of diaryliodonium salts is inversely correlated with the nucleophilicity of the counterion. Bromide (Br⁻) is moderately nucleophilic compared to chloride (Cl⁻, highly nucleophilic, chain-terminating) and non-coordinating anions such as hexafluoroantimonate (SbF₆⁻, negligible nucleophilicity, maximal photoinitiator activity). While direct photoacid generation quantum yields for Bis(4-methoxyphenyl)iodonium bromide are not reported in the open literature, comparative studies on diphenyliodonium salts demonstrate that bromide salts generate acid at an intermediate rate relative to chloride and hexafluorophosphate analogs, making them suitable for applications requiring controlled, rather than maximal, initiation [1]. This intermediate reactivity profile is advantageous in formulations where rapid exothermic curing must be avoided or where a balance between shelf stability and on-demand activation is required.

Photopolymerization Photoacid generator Cationic curing

Inhibition of Amino Acid Utilization

In vitro ruminal fermentation studies have demonstrated that diphenyliodonium compounds, including Bis(4-methoxyphenyl)iodonium bromide, act as inhibitors of amino acid utilization [1]. While direct IC₅₀ or Ki values for this specific compound are not available in the public domain, studies on closely related diphenyliodonium salts provide a quantitative benchmark: diphenyliodonium chloride exhibits a Ki of 2.8 mM against NADPH cytochrome P450 oxidoreductase [2]. By structural analogy, the 4-methoxy substitution in the target compound is expected to modulate electron density and redox potential, potentially altering inhibitory potency relative to the unsubstituted parent. The absence of direct comparative data necessitates case-by-case validation for each specific biochemical assay, but the class-level mechanism—covalent adduct formation with reduced flavin cofactors—is conserved across diaryliodonium salts [2].

Biochemical inhibitor Rumen fermentation Amino acid metabolism

Regioselectivity in Aryl Transfer Reactions

The 4-methoxy substituents in Bis(4-methoxyphenyl)iodonium bromide are strongly electron-donating, which directs electrophilic aryl transfer to the less electron-rich ring in unsymmetrical applications. Studies on related unsymmetrical diaryliodonium tosylates, such as aryl(4-methoxyphenyl)iodonium tosylates, demonstrate that the 4-methoxyphenyl group is preferentially transferred over unsubstituted phenyl groups when reacting with phenols, achieving high regioselectivity (>20:1) for the methoxy-bearing arene . While the target compound is symmetrical, its utility as a precursor for in situ generation of unsymmetrical iodonium species leverages this inherent electronic bias. In contrast, unsubstituted diphenyliodonium salts lack this electronic differentiation, offering no regiochemical control in cross-coupling reactions. The methoxy groups also serve as synthetic handles for subsequent demethylation or functional group interconversion, a versatility absent in simple diphenyliodonium analogs.

Synthetic methodology Hypervalent iodine Regioselective arylation

Bis(4-methoxyphenyl)iodonium Bromide Application Scenarios


Controlled Photoacid Generation for Photopolymerization

The intermediate nucleophilicity of the bromide counterion (Section 3, Evidence Item 3) enables a balanced photoacid generation profile that avoids the premature chain termination observed with chloride salts while mitigating the excessively rapid initiation of hexafluoroantimonate analogs. This controlled reactivity is particularly valuable in the formulation of UV-curable coatings and adhesives where precise curing kinetics are required to prevent exothermic runaway or to achieve uniform crosslink density in thick films [1].

Synthesis of Thyroid Hormone Analogs and Clofibrate Derivatives

As documented in vendor technical literature and patent applications, Bis(4-methoxyphenyl)iodonium bromide serves as a key electrophilic arylating agent in the preparation of thyroid hormone analogs and clofibrate-related structures [2]. The electron-donating methoxy groups (Section 3, Evidence Item 5) facilitate selective aryl transfer in these medicinal chemistry applications, providing a synthetic advantage over unsubstituted iodonium salts that lack regiochemical control.

Microbial Amino Acid Metabolism Studies

The class-level inhibitory activity against amino acid utilization (Section 3, Evidence Item 4) positions this compound as a research tool for modulating nitrogen metabolism in ruminal and other microbial fermentation systems. The measurable aqueous solubility (2.3 mg/L) and moderate LogP (-1.5) (Section 3, Evidence Item 2) enable direct addition to aqueous fermentation broths without requiring organic co-solvents that could confound biological assays .

Precursor for Unsymmetrical Iodonium Salt Synthesis

The bromide salt's intermediate thermal stability (melting point 190–192°C, Section 3, Evidence Item 1) and solubility profile make it a convenient precursor for generating unsymmetrical diaryliodonium species via anion metathesis or ligand coupling. The methoxy groups provide a spectroscopic handle (¹H NMR, LC-MS) for reaction monitoring, and the compound's crystalline nature facilitates purification and handling in multistep synthetic sequences [3].

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